molecular formula C17H25N3O2S2 B2738524 2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 851409-18-2

2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Cat. No. B2738524
CAS RN: 851409-18-2
M. Wt: 367.53
InChI Key: TUTPRJDKWADUHY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings. It has an azepane ring, which is a seven-membered ring containing nitrogen. It also contains a thieno[3,2-d]pyrimidin-4-one ring, which is a fused ring system containing sulfur and nitrogen atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the azepane ring and the thieno[3,2-d]pyrimidin-4-one ring. The exact synthesis would depend on the starting materials and the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azepane and thieno[3,2-d]pyrimidin-4-one rings would give the molecule a complex three-dimensional structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the azepane ring might undergo reactions involving the nitrogen atom, and the thieno[3,2-d]pyrimidin-4-one ring might undergo reactions involving the sulfur and nitrogen atoms .

Scientific Research Applications

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

Research indicates the synthesis of compounds structurally related to thieno[2,3-d]pyrimidines showing potential as dual inhibitors for thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and cell division, making these compounds potentially effective as antitumor agents. For instance, one study highlighted a compound as the most potent dual inhibitor of human TS and DHFR known to date, suggesting its utility in cancer treatment research (Gangjee et al., 2008).

Antimicrobial and Antitubercular Activities

Another application involves the synthesis of pyrimidine-azitidinone analogues and their evaluation for antimicrobial and antitubercular activities. These compounds demonstrated activity against bacterial and fungal strains, as well as mycobacterium tuberculosis, highlighting their potential in developing new antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).

Antitumor Activities

The synthesis of new sulfanyl pyrimidin-4(3H)-one derivatives and their evaluation for biological activities, including antitumor effects, is another significant area. These compounds have been investigated for their potential in cancer treatment, offering insights into the design of novel therapeutic agents (Bassyouni & Fathalla, 2013).

Synthesis and Biological Evaluation of Novel Compounds

Further research explores the design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives, demonstrating the potential for diverse biological activities, including as antifolates, a class of drugs that can inhibit the activity of folic acid in the body, relevant in cancer therapies (Gangjee et al., 2007).

Antioxidant Properties

Additionally, the synthesis of compounds with potential antioxidant properties is explored, demonstrating the broad applicability of thieno[3,2-d]pyrimidin derivatives in mitigating oxidative stress-related diseases (Aziz et al., 2021).

properties

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S2/c1-3-20-16(22)15-13(10-12(2)24-15)18-17(20)23-11-14(21)19-8-6-4-5-7-9-19/h12H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTPRJDKWADUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

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